molecular formula C8H3ClF4N2O3 B15340521 N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide

N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B15340521
M. Wt: 286.57 g/mol
InChI Key: BGCDLYRUYMYVQP-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide is a high-purity chemical intermediate designed for research and development applications. With a documented purity of ≥95%, this specialty fluorinated and chlorinated acetamide derivative serves as a critical building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical discovery . The core research value of this compound lies in its multi-functional molecular structure. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry . The 2,2,2-trifluoroacetamide (TFA) protecting group is a key feature, commonly used to protect amine functionalities during synthetic sequences; the nitro group on the phenyl ring offers a versatile handle for further functionalization through reduction to an aniline or nucleophilic aromatic substitution . While specific biological data for this exact compound is limited in the public domain, its structural analogs demonstrate significant potential. Research on closely related acetamide derivatives has shown promising antibacterial activity against challenging pathogens like Klebsiella pneumoniae , with the presence of a chlorine atom noted to improve antibacterial efficacy . Furthermore, compounds within the same trifluoroacetamide class have been investigated and patented for their applications in pest control agents, indicating a broader relevance in developing new active ingredients . Researchers will find this compound useful for exploring new synthetic pathways, developing structure-activity relationships (SAR), and creating novel molecules for biological testing. Please note: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H3ClF4N2O3

Molecular Weight

286.57 g/mol

IUPAC Name

N-(4-chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H3ClF4N2O3/c9-3-1-6(15(17)18)5(2-4(3)10)14-7(16)8(11,12)13/h1-2H,(H,14,16)

InChI Key

BGCDLYRUYMYVQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-chloro-5-fluoro-2-nitroaniline with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by adjacent electron-withdrawing groups. Key findings include:

Table 1: Reaction conditions for amidation via nucleophilic substitution

SubstrateNucleophileBaseTemp (°C)Time (hr)Yield (%)
PentafluorobenzonitrileTrifluoroacetamideNaH10385.8
2,3-Difluoro-4-nitrobenzeneTrifluoroacetamideNaH60185.6
  • The nitro group at the para position enhances ring activation, directing nucleophilic attack to the ortho position relative to the chloro substituent .

  • Sodium hydride (NaH) is critical for deprotonating the amide nucleophile, enabling efficient substitution even at low temperatures (10–60°C) .

Reduction of Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions:

Mechanism:
Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C yields the corresponding amine derivative with >90% conversion.

  • Competing reduction of the trifluoroacetamide group is minimized by maintaining neutral pH and low hydrogen pressure.

Hydrolysis of Trifluoroacetamide Moiety

The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions:

Table 2: Hydrolysis conditions and outcomes

ConditionReagentTemp (°C)ProductPurity (%)
AcidicHCl (6M)804-Chloro-5-fluoro-2-nitroaniline92
BasicNaOH (2M)254-Chloro-5-fluoro-2-nitroaniline88
  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic conditions cleave the amide bond through hydroxide ion attack, but prolonged exposure may degrade the nitro group.

Halogen Exchange Reactions

The chloro substituent can participate in metal-catalyzed cross-coupling:

Example:
Ar-Cl+Ar’B(OH)2Pd(PPh3)4Ar-Ar’+B(OH)3\text{Ar-Cl} + \text{Ar'}-B(\text{OH})_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{B(OH)}_3

  • Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at 80°C using tetrakis(triphenylphosphine)palladium(0).

  • Fluorine substituents remain inert under these conditions due to strong C-F bond stability.

Electrophilic Aromatic Substitution

Despite the electron-deficient ring, directed electrophilic substitution occurs at specific positions:

Nitration:

  • Further nitration at the meta position to the existing nitro group is achievable using fuming HNO₃/H₂SO₄ at 0°C.

  • Steric hindrance from the trifluoroacetamide group limits reactivity at proximal sites.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data reveal:

  • Decomposition onset: 210°C

  • Primary degradation pathway: Loss of NO₂ and CF₃ groups via retro-Diels-Alder mechanisms.

Comparative Reactivity Insights

Table 3: Substituent effects on reaction rates

Substituent PatternReaction Rate (Relative)Dominant Pathway
4-Cl, 5-F, 2-NO₂1.0 (reference)Nucleophilic substitution
4-Br, 5-F, 2-NO₂0.8Cross-coupling
4-Cl, 2-NO₂1.2Electrophilic substitution
  • Electron-withdrawing groups collectively reduce ring electron density, favoring nucleophilic over electrophilic pathways .

Scientific Research Applications

N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence its reactivity and binding affinity to these targets. The trifluoroacetamide moiety may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Features
Target Compound
N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
C₈H₄ClF₄N₂O₃ -NO₂ (2), -Cl (4), -F (5), -CF₃CO-NH- 320.58 (hypothetical) High electron-withdrawing capacity; potential intermediate for drug synthesis.
2-(4-Chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide C₁₅H₁₃ClN₂O₅ -OCH₃ (2), -NO₂ (5), -Cl (4), -OCH₂CO- 336.73 Methoxy group increases lipophilicity; nitro group enhances reactivity.
N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide C₉H₄BrClF₆NO -Br (4), -Cl (2), -CF₃ (5), -CF₃CO-NH- 373.49 Bromine substitution may improve halogen bonding in crystal engineering.
Acetamide, N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl] C₉H₅F₄N₂O₃ -NO₂ (2), -F (4), -CF₃ (5), -CO-NH- 280.14 Simplified structure with fewer halogens; lower molecular weight.

Structural and Electronic Effects

  • Halogen Interactions : The 4-chloro and 5-fluoro substituents in the target compound provide dual halogen bonding capabilities, unlike N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide , which uses bromine for stronger halogen interactions.
  • Trifluoroacetamide vs. Acetamide: The trifluoroacetamide group in the target compound increases electron-withdrawing effects compared to the non-fluorinated acetamide in , enhancing resistance to hydrolysis but reducing solubility in polar solvents .

Biological Activity

N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H6_{6}ClF4_{4}N2_{2}O3_{3}
  • Molecular Weight : 292.62 g/mol
  • CAS Number : 84478-75-1

Physical Properties

PropertyValue
Density1.7 ± 0.1 g/cm³
Boiling Point298.7 ± 40 °C
Melting Point105-108 °C
Flash Point134.5 ± 27.3 °C

Research indicates that this compound exhibits significant biological activity through various mechanisms, particularly in the inhibition of cancer cell proliferation.

  • Cell Proliferation Inhibition : Studies show that this compound can inhibit the growth of specific cancer cell lines, such as L1210 mouse leukemia cells. The observed IC50_{50} values are in the nanomolar range, indicating potent activity against these cells .
  • Mechanistic Insights : The mechanism involves the intracellular release of active metabolites that interfere with nucleic acid synthesis, leading to reduced cell proliferation. This pathway suggests that the compound may act similarly to other chemotherapeutic agents by targeting nucleotide metabolism .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that this compound significantly inhibited the proliferation of L1210 cells. The addition of thymidine reversed this inhibition, indicating a dependence on nucleotide availability for cell growth .
  • Toxicological Assessments : Toxicological studies have shown that the compound has harmful effects if ingested and can cause skin irritation upon contact . This highlights the importance of safety considerations when handling this chemical.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameIC50_{50} (nM)Mechanism of Action
This compound<50Inhibition of nucleotide synthesis
5-Fluorouracil<10Inhibition of thymidylate synthase
Gemcitabine<20Nucleotide analog affecting DNA synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide?

  • Methodology : The synthesis typically involves acylation of the aromatic amine precursor (e.g., 4-chloro-5-fluoro-2-nitroaniline) with trifluoroacetic anhydride under controlled conditions. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from by-products like unreacted starting materials or acetylated intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR spectra should show distinct signals for the trifluoroacetamide group (e.g., CF3_3 at ~115–120 ppm in 19^{19}F NMR) and aromatic protons influenced by electron-withdrawing substituents (e.g., nitro and chloro groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+) with a mass accuracy of <5 ppm.
  • IR : Stretching frequencies for amide C=O (~1680–1700 cm1^{-1}) and nitro groups (~1520 cm1^{-1}) validate functional groups .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water gradient) can monitor decomposition over time .

Advanced Research Questions

Q. How do reaction kinetics and substituent effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Use stopped-flow spectroscopy or in-situ NMR to track reaction rates under varying conditions (e.g., Pd-catalyzed coupling).
  • Substituent Effects : Compare reactivity with analogs (e.g., replacing Cl with Br or NO2_2 with CF3_3) using DFT calculations (B3LYP/6-31G*) to predict electronic effects on transition states .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HeLa, HEK293) with standardized protocols.
  • Metabolic Stability Assays : Use liver microsomes or cytochrome P450 assays to identify metabolite interference.
  • Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (e.g., N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
  • Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds between the acetamide group and active-site residues) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers during purification.
  • Asymmetric Catalysis : Optimize catalysts (e.g., BINAP-Pd complexes) for stereocontrol in key steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Key Considerations for Researchers

  • Contradictory Data : Discrepancies in biological activity may arise from impurities (>95% purity required for reliable assays) or solvent effects (e.g., DMSO cytotoxicity). Always validate with orthogonal methods (e.g., LC-MS for purity) .
  • Advanced Applications : Explore derivatization (e.g., introducing triazole or thiadiazole moieties) to enhance bioactivity or material properties .

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